Methyl 3-oxodecanoate

Description

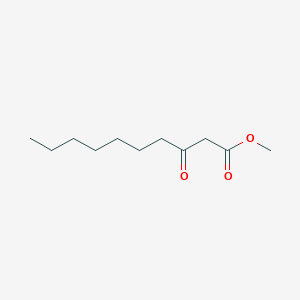

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQWSGSXXQSUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066784 | |

| Record name | Decanoic acid, 3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22348-96-5 | |

| Record name | Methyl 3-oxodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22348-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 3-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022348965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, 3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-oxodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxodecanoate is a beta-keto ester that belongs to the larger family of 3-oxo fatty acid methyl esters. Beta-keto esters are valuable intermediates in organic synthesis and have garnered interest in the field of drug development due to their potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are estimated based on computational models.

| Property | Value | Source Type |

| Molecular Formula | C₁₁H₂₀O₃ | - |

| Molecular Weight | 200.28 g/mol | - |

| CAS Number | 22348-96-5 | - |

| Appearance | Colorless liquid (presumed) | - |

| Boiling Point | 245.80 °C @ 760.00 mm Hg | Estimated |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility in Water | 520.3 mg/L @ 25 °C | Estimated |

| logP (o/w) | 3.370 | Estimated |

| Flash Point | 209.00 °F (98.50 °C) (Closed Cup) | Estimated |

Synthesis and Characterization

Synthesis of this compound

A general and effective method for the synthesis of 3-oxo-fatty acid methyl esters, such as this compound, involves the condensation of a methyl ester with an acid chloride in the presence of a suitable base. The following protocol is adapted from a general procedure for this class of compounds.[1]

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

Potassium methyl malonate

-

Triethylamine (Et₃N)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (MeCN), anhydrous

-

Nonanoyl chloride

-

Toluene

-

Hydrochloric acid (HCl), 13% aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

-

Procedure:

-

To a dry 1 L round-bottom flask under an inert atmosphere (e.g., Argon), add potassium methyl malonate (0.21 mol).

-

Add 300 mL of anhydrous acetonitrile and cool the stirred suspension to 10-15 °C.

-

To this mixture, add dry triethylamine (0.32 mol) followed by anhydrous magnesium chloride (0.25 mol).

-

Allow the reaction mixture to warm to 20-25 °C and stir for 2.5 hours.

-

Cool the resulting slurry to 0 °C.

-

Add nonanoyl chloride (0.1 mol) dropwise over 25 minutes, followed by the addition of 3 mL of triethylamine.

-

Allow the mixture to stir overnight at 20-25 °C.

-

Concentrate the reaction mixture in vacuo to remove the acetonitrile.

-

Suspend the residue in 100 mL of toluene and reconcentrate in vacuo.

-

Add another 150 mL of toluene and cool the mixture to 10-15 °C.

-

Cautiously add 150 mL of 13% aqueous HCl, ensuring the temperature remains below 25 °C.

-

Separate the aqueous layer, and wash the organic layer twice with 40 mL of 13% aqueous HCl and then with 40 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

-

The purity of the final product should be confirmed by analytical techniques such as HPLC/MS.[1]

-

Characterization Protocols

-

¹H NMR Spectroscopy: A sample of the purified product is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). The expected signals would include a triplet for the terminal methyl group of the decanoyl chain, multiplets for the methylene groups, a singlet for the methylene group between the two carbonyls, and a singlet for the methyl ester group.

-

¹³C NMR Spectroscopy: A sample of the purified product is dissolved in CDCl₃. The ¹³C NMR spectrum is recorded. The expected signals would include peaks for the carbonyl carbons of the ketone and ester, the carbons of the alkyl chain, and the methoxy carbon of the ester.

An IR spectrum of the neat liquid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer. Characteristic absorption bands are expected for the C=O stretching vibrations of the ketone and the ester functional groups (typically in the range of 1700-1750 cm⁻¹) and C-H stretching vibrations of the alkyl chain.

The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically coupled with gas chromatography (GC-MS). The molecular ion peak corresponding to the molecular weight of this compound (200.28 g/mol ) would be expected.

Potential Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, related β-keto esters have demonstrated antimicrobial and cytotoxic effects.[2][3] One proposed mechanism for the antimicrobial activity of some β-keto esters is the inhibition of bacterial quorum sensing.[2]

Quorum Sensing Inhibition:

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. This process is often mediated by small signaling molecules called autoinducers. By interfering with the signaling pathway, quorum-sensing inhibitors can prevent the expression of virulence factors and biofilm formation, thereby attenuating bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance.

Below is a conceptual diagram illustrating a simplified bacterial quorum sensing pathway and the potential point of inhibition by a molecule like this compound.

Conclusion

This compound is a beta-keto ester with defined chemical properties and can be synthesized through established organic chemistry methodologies. While its specific physical properties and biological activities require further experimental investigation, the broader class of β-keto esters shows promise in the development of novel therapeutic agents, particularly as antimicrobials that may function through mechanisms such as quorum sensing inhibition. This guide provides a foundational resource for researchers and scientists working with or interested in the potential applications of this compound.

References

- 1. methyl 3-oxooctadecanoate synthesis - chemicalbook [chemicalbook.com]

- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-oxodecanoate (CAS 22348-96-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-oxodecanoate (CAS 22348-96-5), a β-keto ester with emerging significance in chemical synthesis and potential biological relevance. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its relationship with fatty acid metabolism and bacterial quorum sensing. Spectroscopic data, where available, are summarized, and potential applications in research and drug development are discussed.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₁H₂₀O₃ and a molecular weight of approximately 200.27 g/mol .[1] It is also known by other names, including this compound and 3-oxodecanoic acid methyl ester.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22348-96-5 | [1] |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.278 g/mol | [1] |

| Boiling Point | 245.80 °C (estimated) | [3] |

| Flash Point | 209.00 °F (98.50 °C) (estimated) | [3] |

| Solubility in Water | 520.3 mg/L @ 25 °C (estimated) | [3] |

| logP (o/w) | 3.370 (estimated) | [3] |

| Appearance | Not available | [1] |

Synthesis of this compound

A common method for the synthesis of β-keto esters like this compound is through a Claisen condensation or related acylation reactions. A specific protocol for the synthesis of this compound has been described in the patent literature.[4]

Experimental Protocol: Synthesis from Methyl Acetoacetate and Octanoyl Chloride

This protocol is adapted from a documented synthesis procedure.[4]

Materials:

-

Methyl acetoacetate

-

Calcium hydroxide

-

Toluene

-

Octanoyl chloride

-

Methanol

-

Concentrated Hydrochloric Acid

Procedure:

-

To 300 ml of toluene, add 50 g (0.431 mol) of methyl acetoacetate and 7.97 g (0.108 mol) of calcium hydroxide.

-

Heat the mixture to 80-110 °C and stir for 2.5 hours, ensuring dehydration.

-

Cool the reaction mixture to 50-60 °C.

-

Slowly add 26.9 g (0.165 mol) of octanoyl chloride dropwise over 1.5 hours.

-

Stir the resulting mixture for 18 hours without heating.

-

Add 19.1 g (0.597 mol) of methanol to the mixture and heat to 60-80 °C with stirring for 4 hours.

-

After cooling the reaction mixture, carefully add 33.6 g of concentrated hydrochloric acid.

-

Separate the aqueous layer.

-

Wash the organic layer with water.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product can be further purified by distillation.

Caption: Overview of the fatty acid β-oxidation pathway.

Quorum Sensing in Bacteria

Derivatives of 3-oxo-fatty acids are crucial signaling molecules in bacterial quorum sensing, a cell-to-cell communication system. Specifically, N-acyl-homoserine lactones (AHLs) with a 3-oxo-acyl chain are used by various Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, to regulate gene expression in a population-density-dependent manner. T[5]he signaling molecule in the las system of P. aeruginosa is N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). Given that this compound shares the 3-oxodecanoyl moiety, it could potentially act as an antagonist or agonist of quorum sensing, thereby influencing bacterial virulence and biofilm formation. This makes it a molecule of interest for the development of anti-infective agents that target bacterial communication rather than viability, potentially reducing the development of resistance.

Quorum Sensing Logic in P. aeruginosa

Caption: Simplified logic of the Las quorum sensing system.

Conclusion

This compound is a versatile chemical entity with established synthetic routes and predictable spectroscopic characteristics. While direct biological data is sparse, its structural similarity to key intermediates in fatty acid metabolism and bacterial quorum sensing signaling molecules suggests a promising area for future research. For drug development professionals, the potential for this molecule and its derivatives to modulate bacterial virulence through quorum sensing inhibition presents an exciting avenue for the discovery of novel anti-infective therapies. Further investigation into its specific biological activities is warranted to fully elucidate its therapeutic and research potential.

References

- 1. This compound [flavscents.com]

- 2. US5945559A - Process for producing 3-oxocarboxylic acid esters - Google Patents [patents.google.com]

- 3. microbenotes.com [microbenotes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Cornerstone in Organic Synthesis: A Technical Guide to the Discovery and History of Beta-Keto Esters

For Immediate Release

A comprehensive technical guide detailing the pivotal discovery and rich history of beta-keto esters, a class of compounds fundamental to modern organic chemistry and drug development. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth historical narrative, detailed experimental protocols for seminal syntheses, and a quantitative analysis of their chemical properties.

Introduction: The Dual-Reactivity Powerhouse

Beta-keto esters are organic compounds possessing both a ketone and an ester functional group, with the ketone positioned at the beta-carbon relative to the ester carbonyl. This unique structural arrangement confers a remarkable dual reactivity, making them invaluable building blocks in organic synthesis. The acidic alpha-protons nestled between the two carbonyl groups facilitate the formation of a stabilized enolate, a potent nucleophile, while the ester and ketone moieties themselves serve as electrophilic centers. This versatility has cemented their role in the synthesis of a vast array of pharmaceuticals, natural products, and specialty chemicals. This guide delves into the historical milestones that unveiled the chemistry of these essential compounds.

A Timeline of Discovery: From Serendipity to Systematic Synthesis

The journey to understanding and harnessing the synthetic potential of beta-keto esters was a multi-decade endeavor involving several pioneering chemists of the 19th century.

1863: The Initial Observation by Geuther

The first synthesis of a beta-keto ester is credited to the German chemist Johann Georg Anton Geuther in 1863.[1] While investigating the reaction of sodium metal with ethyl acetate, he serendipitously produced a new substance which he named "ethyl diacetic acid".[2] Geuther proposed an enolic structure for his discovery, recognizing the acidic nature of the compound.[2]

1887: Claisen's Systematic Investigation and the Birth of a Named Reaction

While Geuther's discovery was significant, it was the German chemist Rainer Ludwig Claisen who, in 1887, conducted a systematic study of the base-catalyzed self-condensation of esters.[3][4] His work established the generality of this carbon-carbon bond-forming reaction, which is now famously known as the Claisen condensation .[3][4] Claisen correctly identified the product of the self-condensation of ethyl acetate as ethyl acetoacetate, a beta-keto ester.[3]

The Great Debate: Keto vs. Enol

A significant debate in the late 19th century revolved around the true structure of ethyl acetoacetate. While Geuther had proposed an enol form, Edward Frankland and B. F. Duppa favored a keto structure.[1] This debate was a crucial step in the development of the theory of tautomerism, the phenomenon where a compound exists as a mixture of two or more interconvertible isomers. It was later, through the work of chemists like Ludwig Knorr, that the concept of keto-enol tautomerism in beta-keto esters was firmly established, demonstrating that both forms exist in a dynamic equilibrium.[5]

Expanding the Synthetic Utility: The Michael Addition

The synthetic importance of beta-keto esters was further broadened by the work of the American chemist Arthur Michael. His extensive research on the addition of nucleophiles to α,β-unsaturated carbonyl compounds led to the development of the Michael reaction .[3][4][6][7][8] The stabilized enolates derived from beta-keto esters proved to be excellent nucleophiles in this conjugate addition, opening up new avenues for the construction of complex carbon skeletons.[3][4][6][7][8]

Further Contributions: The Role of J. U. Nef

John Ulric Nef, a Swiss-American chemist, also made significant contributions to the understanding of tautomerism and the reactivity of compounds with bivalent carbon. His work on the behavior of nitroparaffins and the "Nef reaction" contributed to the broader understanding of the chemical transformations of functional groups that are also relevant to the chemistry of beta-keto esters.

Key Experimental Protocols

The following protocols are based on classic and reliable procedures for the synthesis of ethyl acetoacetate, the archetypal beta-keto ester, via the Claisen condensation.

Classic Laboratory Synthesis of Ethyl Acetoacetate via Claisen Condensation

This procedure is adapted from the well-established methods published in Organic Syntheses.

Materials:

-

Ethyl acetate (anhydrous, containing 2-3% ethanol)

-

Sodium metal, finely sliced or as wire

-

50% Acetic acid solution

-

Calcium chloride (anhydrous)

-

Saturated sodium chloride solution

Equipment:

-

Round-bottomed flask (2 L)

-

Efficient reflux condenser

-

Water bath

-

Separatory funnel

-

Distillation apparatus with a modified Claisen flask

Procedure:

-

To a 2 L round-bottomed flask equipped with a reflux condenser, add 500 g (5.7 moles) of ethyl acetate.

-

Carefully add 50 g (2.2 gram atoms) of clean, finely sliced sodium metal to the ethyl acetate.

-

Gently warm the mixture on a water bath to initiate the reaction. Once the reaction begins, it will proceed vigorously. Cooling may be necessary to control the reflux.

-

Continue the reaction until all the sodium has dissolved, which typically takes about 1.5 to 3 hours. The reaction mixture will appear as a clear red liquid with a green fluorescence.

-

Cool the reaction mixture and cautiously acidify it with approximately 275 mL of 50% acetic acid.

-

Transfer the mixture to a separatory funnel. If the layers do not separate well, add saturated sodium chloride solution to facilitate separation.

-

Separate the upper ester layer and dry it over anhydrous calcium chloride.

-

Fractionally distill the dried ester under reduced pressure using a modified Claisen flask. Collect the fraction boiling at 76-80 °C at 18 mm Hg.

Expected Yield: 105-110 g (28-29% of the theoretical amount based on ethyl acetate).

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of ethyl acetoacetate.

Table 1: Physical Properties of Ethyl Acetoacetate

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molar Mass | 130.14 g/mol |

| Appearance | Colorless liquid |

| Density | 1.028 g/cm³ |

| Melting Point | -45 °C |

| Boiling Point | 180.8 °C |

| Solubility in Water | 125 g/L at 20 °C |

| Acidity (pKa) | 10.7 (in water) |

| Refractive Index (n_D) | 1.419 |

Table 2: Keto-Enol Tautomerism of Ethyl Acetoacetate

| Solvent | % Enol Form |

| Neat Liquid | 7.5% |

| Gas Phase | 46% |

| Hexane | 46% |

| Benzene | 19% |

| Ethanol | 12% |

| Water | 0.4% |

Data compiled from various spectroscopic studies.

Table 3: Representative Yields for the Claisen Condensation

| Reactants | Base | Yield of β-Keto Ester | Reference |

| Ethyl acetate | Sodium | 28-29% | Organic Syntheses |

| Ethyl acetate | Sodium ethoxide | ~80% (with EtOH removal) | Organic Syntheses |

| Ethyl propanoate | Sodium ethoxide | Good | General Literature |

| Ethyl benzoate & Acetone | Sodium ethoxide | Good (Crossed Claisen) | General Literature |

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key historical developments and reaction pathways.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. quora.com [quora.com]

- 5. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. John Ulric Nef [chemistry.msu.edu]

The Enigmatic Absence of Methyl 3-oxodecanoate in the Natural World: A Technical Review

A comprehensive review of scientific literature and chemical databases reveals no definitive evidence of the natural occurrence of Methyl 3-oxodecanoate in biological systems. This technical guide summarizes the extensive search for this compound and contrasts its apparent absence with the prevalence of structurally related molecules in various organisms.

While the quest for novel bioactive compounds is a cornerstone of drug discovery and development, the focus of this investigation, this compound, appears to be a product of synthetic chemistry rather than a constituent of the natural world. Despite its simple structure as a medium-chain fatty acid ester, extensive searches have failed to identify any plant, fungal, bacterial, or animal source of this specific molecule.

A Compound Not Found in Nature

Several chemical databases and resources explicitly state that this compound is not known to occur naturally. This assertion is supported by the conspicuous absence of this compound in numerous studies detailing the chemical composition of various biological materials where its presence might be anticipated.

Distinguishing from Naturally Occurring Relatives

It is crucial to distinguish this compound from its structurally similar chemical cousins that are indeed found in nature. The presence of these related compounds highlights the metabolic pathways that exist for the synthesis of similar molecules, yet seemingly do not produce this compound.

In the Plant Kingdom

For instance, while the plant Annona glabra has been reported to contain Methyl 3-hydroxydecanoate , a reduced form of the target compound, studies on the volatile compounds of this plant do not list this compound[1]. The volatile profiles of Annona glabra are rich in terpenes and other esters, but the specific 3-oxo methyl ester of decanoic acid is absent[2][3][4][5].

Within the Hive: Royal Jelly

Royal jelly, a complex secretion from honeybees, is a rich source of unique fatty acids. Extensive analysis of its composition has identified numerous fatty acids and their derivatives, including 10-hydroxy-2-decenoic acid (10-HDA) and other hydroxylated and dicarboxylic fatty acids[6][7][8][9][10]. However, this compound has not been identified as a component of royal jelly.

Insect Pheromones

The world of insect communication is replete with a vast array of chemical signals, many of which are fatty acid derivatives. Despite targeted searches for this compound as a potential pheromone in bees, ants, and other insects, no such role has been identified for this compound[11][12][13][14][15][16][17][18][19][20][21][22]. The pheromones of these insects often consist of other ketones, alcohols, and esters, but not the specific structure of this compound.

Biosynthetic Plausibility and Absence

The biosynthesis of 3-oxoacyl-ACP (acyl carrier protein) is a fundamental step in fatty acid synthesis in most organisms. The subsequent enzymatic steps, however, typically lead to the reduction of the 3-oxo group to a hydroxyl group, followed by dehydration and further reduction to form a saturated fatty acid chain. While pathways for the production of methyl esters exist, the specific combination of a 3-oxo functional group on a decanoic acid backbone, which is then methylated, does not appear to be a known biological pathway. Bacterial systems are known to be capable of producing various methyl esters and polyhydroxyalkanoates, but again, this compound is not among the reported products[23][24][25][26][27].

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, the key takeaway is that this compound should be considered a synthetic compound. Any investigation into its biological activity or potential therapeutic applications should proceed from the premise that it is not a naturally occurring molecule. This has implications for its novelty as a potential therapeutic agent and for understanding its mechanism of action, which would not have co-evolved with biological systems. Future research into this compound would likely focus on its synthetic production, chemical properties, and its interactions with biological targets in a pharmacological context, rather than exploring its natural origins.

References

- 1. Study on the volatile oil contents of Annona glabra L., Annona squamosa L., Annona muricata L. and Annona reticulata L., from Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Current Status of the Bioactive Properties of Royal Jelly: A Comprehensive Review with a Focus on Its Anticancer, Anti-Inflammatory, and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty Acid Composition of Royal Jelly [spkx.net.cn]

- 10. mdpi.com [mdpi.com]

- 11. The Chemistry of Bees [chm.bris.ac.uk]

- 12. List of honey bee pheromones - Wikipedia [en.wikipedia.org]

- 13. pheromonesQueen [scientificbeekeeping.co.uk]

- 14. [Ethyl 4-methyloctanoate, major component of male pherome in Oryctes rhinoceros (L.) (Coleoptera, Dynastidae)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pheromone representation in the ant antennal lobe changes with age - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio.kuleuven.be [bio.kuleuven.be]

- 17. srs.fs.usda.gov [srs.fs.usda.gov]

- 18. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sex pheromone of queens of the slave-making ant, Polyergus breviceps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of the sex pheromone of the citrus mealybug, Pseudococcus cryptus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Facile Asymmetric Synthesis of (S)-14-Methyl-1-Octadecene, the Sex Pheromone of the Peach Leafminer Moth - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Escherichia coli coculture for de novo production of esters derived of methyl-branched alcohols and multi-methyl branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methyl-esterified 3-hydroxybutyrate oligomers protect bacteria from hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fatty Acid Methyl Esters From the Coral-Associated Bacterium Pseudomonas aeruginosa Inhibit Virulence and Biofilm Phenotypes in Multidrug Resistant Staphylococcus aureus: An in vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. omicsonline.org [omicsonline.org]

- 27. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Methyl 3-Oxodecanoate in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility profile of a compound is a cornerstone of successful formulation and experimental design. This technical guide provides a comprehensive overview of the solubility of methyl 3-oxodecanoate in organic solvents, addressing the current landscape of available data and offering detailed protocols for its empirical determination.

Current Solubility Data

Qualitative assessments indicate that this compound exhibits some degree of solubility in non-polar to moderately polar organic solvents. An estimated solubility in water has also been reported. The available data is summarized below.

| Solvent | Formula | Type | Reported Solubility |

| Chloroform | CHCl₃ | Halogenated | Slightly Soluble |

| Ethyl Acetate | C₄H₈O₂ | Ester | Slightly Soluble |

| Water | H₂O | Polar Protic | 520.3 mg/L (estimated)[1] |

Experimental Protocols for Solubility Determination

The absence of comprehensive public data necessitates a reliable method for determining the solubility of this compound. Two primary types of solubility can be measured: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is often more relevant for high-throughput screening applications in early drug discovery.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if appropriate

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). The mixture should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.

Objective: To determine the concentration at which a compound precipitates when an aqueous or organic solvent is added to a concentrated stock solution of the compound in DMSO.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Selected organic solvents

-

96-well microplates

-

Plate reader capable of detecting turbidity or light scattering (nephelometer)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the target organic solvent.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Precipitation Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility limit.

Visualizing Experimental Workflows and Concepts

To further aid researchers, the following diagrams illustrate the experimental workflow for thermodynamic solubility determination and the conceptual relationship between solvent polarity and solubility.

Caption: Thermodynamic Solubility Determination Workflow.

Caption: Conceptual Relationship of Polarity and Solubility.

References

Methodological & Application

Applications of Methyl 3-Oxodecanoate in Synthetic Organic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxodecanoate, a β-keto ester, is a versatile building block in synthetic organic chemistry. Its structure, featuring a reactive methylene group flanked by two carbonyl functionalities and a long alkyl chain, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key molecular scaffolds, with a primary focus on the preparation of 2-heptyl-4-quinolones, a class of compounds with significant biological activity.

Application 1: Synthesis of 2-Heptyl-4-quinolones

This compound is a key precursor in the synthesis of 2-heptyl-4-quinolones, which are precursors to quorum-sensing signal molecules in Pseudomonas aeruginosa.[1][2] The synthesis is achieved through the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-keto ester, followed by thermal cyclization.[3][4][5]

General Reaction Scheme:

The synthesis of 2-heptyl-4-quinolones from this compound proceeds in two main stages:

-

Preparation of this compound: The β-keto ester is synthesized by the acylation of Meldrum's acid with octanoyl chloride, followed by methanolysis.[1][2]

-

Condensation and Cyclization (Conrad-Limpach Synthesis): this compound is condensed with a substituted aniline to form an enamine intermediate. Subsequent thermal cyclization of the enamine in a high-boiling solvent like diphenyl ether yields the 2-heptyl-4-quinolone.[1][6]

Quantitative Data for Quinolone Synthesis

The Conrad-Limpach synthesis using this compound is a versatile method for preparing a range of 2-heptyl-4-quinolone derivatives by varying the aniline starting material. The yields for this reaction are generally good.

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | 2-Heptyl-4-quinolone | Good |

| 2 | Substituted Anilines | Corresponding 2-heptyl-4-quinolones | Good |

Note: Specific yield percentages for a variety of substituted anilines were not available in the searched literature, but the sources indicate the reaction proceeds in "good yield".[6]

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is based on the acylation of Meldrum's acid followed by methanolysis.[1][2]

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous pyridine

-

Octanoyl chloride

-

2 N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Anhydrous methanol (MeOH)

-

Round-bottomed flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, distillation apparatus.

Procedure:

-

Acylation of Meldrum's Acid:

-

In a round-bottomed flask equipped with a dropping funnel and magnetic stirrer, dissolve Meldrum's acid (1.05 eq) in anhydrous dichloromethane.

-

Cool the flask in an ice bath and add anhydrous pyridine (2.5 eq) with stirring under an inert atmosphere.

-

To the resulting clear solution, add a solution of octanoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise over 2 hours.

-

After the addition is complete, stir the reaction mixture for 1 hour at 0°C, then for an additional hour at room temperature.

-

Dilute the reaction mixture with dichloromethane and pour it into 2 N HCl containing crushed ice.

-

Separate the organic phase, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic phases, wash twice with 2 N HCl and once with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to yield the crude acyl Meldrum's acid as a solid.

-

-

Methanolysis:

-

Reflux the crude acyl Meldrum's acid in anhydrous methanol for 2.5 hours.

-

Remove the methanol with a rotary evaporator.

-

Purify the residual oil by distillation under reduced pressure to obtain this compound.

-

Protocol 2: Synthesis of 2-Heptyl-4-quinolone (Conrad-Limpach Reaction)

This protocol describes the condensation of this compound with aniline and subsequent cyclization.[1][6]

Materials:

-

This compound

-

Aniline

-

p-Toluene sulfonic acid (catalyst)

-

Toluene

-

Diphenyl ether

-

Dean-Stark apparatus, round-bottomed flask, heating mantle, condenser.

Procedure:

-

Enamine Formation:

-

In a round-bottomed flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 eq), aniline (1.0 eq), a catalytic amount of p-toluene sulfonic acid, and toluene.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine.

-

-

Cyclization:

-

In a suitable flask, add the crude enamine to diphenyl ether.

-

Heat the mixture to reflux (approximately 250-260 °C) to effect the cyclization. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture. The 2-heptyl-4-quinolone product will often precipitate upon cooling.

-

The product can be isolated by filtration and purified by recrystallization from a suitable solvent (e.g., ether or n-hexane).[6]

-

Visualizations

Caption: Experimental workflow for the synthesis of 2-heptyl-4-quinolone.

Caption: Logical relationship in the Conrad-Limpach synthesis.

Other Potential Applications

While the synthesis of quinolones is a well-documented application, the reactivity of β-keto esters like this compound suggests its utility in other synthetic transformations. These include:

-

Alkylation: The active methylene group can be deprotonated and alkylated to introduce substituents at the α-position.

-

Decarboxylation: Under certain conditions, the ester group can be removed to yield 2-decanone. This is often achieved through saponification followed by acidification and heating, or via the Krapcho decarboxylation for methyl esters.[6]

-

Synthesis of Heterocycles: Beyond quinolones, β-keto esters are common starting materials for the synthesis of various heterocycles such as pyrimidines, pyrazoles, and isoxazoles through condensation reactions with appropriate binucleophiles.

Further research into these areas may reveal more specific applications of this compound in the synthesis of complex organic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. synarchive.com [synarchive.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Methyl 3-Oxodecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxodecanoate, a versatile β-keto ester, serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its inherent reactivity, stemming from the 1,3-dicarbonyl moiety, allows for facile cyclocondensation reactions with various nucleophiles to construct key heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyrimidines, and isoxazoles using this compound as the starting material.

Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives. The reaction of this compound with hydrazine hydrate leads to the formation of 5-heptyl-3-methyl-1H-pyrazol-5(4H)-one, a valuable intermediate for further chemical elaboration.

Reaction Scheme:

Quantitative Data

| Product | Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 5-heptyl-3-methyl-1H-pyrazol-5(4H)-one | This compound, Hydrazine Hydrate | Ethanol | Acetic Acid (catalytic) | 78 (reflux) | 2 | ~85-95 |

Experimental Protocol: Synthesis of 5-heptyl-3-methyl-1H-pyrazol-5(4H)-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Isolation: Remove the solvent under reduced pressure. Add water to the residue to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-heptyl-3-methyl-1H-pyrazol-5(4H)-one.

Caption: Workflow for the Knorr Pyrazole Synthesis.

Synthesis of Pyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones, which are important scaffolds in medicinal chemistry. This compound can be utilized as the β-keto ester component in this reaction, along with an aldehyde and urea or thiourea, to generate substituted dihydropyrimidinones.

Reaction Scheme:

Caption: Workflow for the Biginelli Reaction.

Synthesis of Isoxazole Derivatives

Isoxazoles can be synthesized from 1,3-dicarbonyl compounds by condensation with hydroxylamine. The reaction of this compound with hydroxylamine hydrochloride can lead to the formation of 3-heptyl-5-methylisoxazole, another important heterocyclic core.

Reaction Scheme:

Quantitative Data

| Product | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 3-heptyl-5-methylisoxazole | This compound, Hydroxylamine Hydrochloride | Ethanol | Sodium Acetate | 78 (reflux) | 3-5 | ~70-85 |

Experimental Protocol: Synthesis of 3-heptyl-5-methylisoxazole

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq).

-

Base Addition: Add a base such as sodium acetate (1.5 eq) to neutralize the HCl formed during the reaction.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-heptyl-5-methylisoxazole.

Caption: Workflow for Isoxazole Synthesis.

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols outlined in this document for the synthesis of pyrazoles, pyrimidines, and isoxazoles are robust and can be adapted for the generation of diverse compound libraries for drug discovery and development programs. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound an attractive precursor for heterocyclic synthesis.

Quantitative analysis of Methyl 3-oxodecanoate using HPLC-UV

An Application Note and Protocol for the Quantitative Analysis of Methyl 3-oxodecanoate using HPLC-UV

Introduction

This compound is a β-keto ester that plays a role in various biological processes and is a potential biomarker in certain metabolic studies. Accurate and reliable quantification of this compound is crucial for research in drug development and life sciences. This application note presents a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is designed for researchers, scientists, and drug development professionals requiring a robust and validated analytical procedure.

Principle of the Method

The method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is employed, which separates compounds based on their hydrophobicity. The mobile phase consists of a mixture of acetonitrile and water, providing a good resolution for the analyte. Detection is achieved by monitoring the UV absorbance of the analyte at 205 nm. Although β-keto esters do not possess a strong chromophore, the carbonyl group allows for detection at lower UV wavelengths[1]. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile and water.

-

Chemicals: this compound standard, and any other reagents for sample preparation.

-

Glassware: Volumetric flasks, vials, and syringes.

-

Filtration: 0.45 µm syringe filters.

Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for specific columns and systems. The mobile phase should be degassed before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter[2].

HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18 (4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 205 nm |

| Run Time | Approximately 10 minutes (adjust as needed) |

Note: Due to the potential for keto-enol tautomerism of β-keto esters, which can lead to poor peak shape, the addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase or increasing the column temperature may be necessary to improve peak symmetry.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose[3]. The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing a blank sample and a sample spiked with the analyte.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of at least five standard solutions of different concentrations[4]. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples at different concentration levels. The mean recovery should be within 98-102%.

-

Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is expressed as the relative standard deviation (RSD).

-

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. The RSD should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The RSD should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest concentration of an analyte that can be determined with acceptable precision and accuracy (LOQ)[3]. These can be calculated based on the standard deviation of the response and the slope of the calibration curve[5].

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| RSD of Peak Area | ≤ 1.0% (for n=6) |

Table 2: Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | 0.9995 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Repeatability (RSD%) | 0.8% |

| Intermediate Precision (RSD%) | 1.2% |

| LOD (µg/mL) | 0.3 |

| LOQ (µg/mL) | 1.0 |

Experimental Workflow and Logical Relationships

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper method validation is essential to ensure the accuracy and precision of the results, making this method suitable for routine analysis in research and quality control laboratories.

References

Application of Methyl 3-oxodecanoate in the Synthesis of Fragrance Compounds

Abstract

Methyl 3-oxodecanoate is a versatile β-keto ester that serves as a valuable precursor in the synthesis of a variety of fragrance compounds. Its chemical structure, featuring an active methylene group flanked by two carbonyl functionalities, allows for a range of chemical transformations. This application note details synthetic protocols for the preparation of valuable fragrance molecules, including jasmone analogues and fruity lactones, starting from this compound. Key chemical transformations such as alkylation, decarboxylation, and Robinson annulation are highlighted, providing researchers and chemists in the fragrance industry with practical methodologies for the creation of novel and existing aroma compounds.

Introduction

The demand for novel and cost-effective fragrance ingredients is ever-growing. This compound, a readily available β-keto ester, presents an attractive starting material for the synthesis of complex fragrance molecules. The reactivity of the C2 methylene protons makes it an excellent nucleophile for the formation of new carbon-carbon bonds. This note outlines two primary synthetic strategies for the application of this compound in fragrance synthesis:

-

Synthesis of Jasmone Analogues and other Ketonic Fragrances: This pathway involves the alkylation of the α-carbon followed by hydrolysis and decarboxylation to yield a ketone. This ketone can be a fragrance compound itself or a key intermediate for more complex structures.

-

Synthesis of Cyclic Fragrance Compounds via Robinson Annulation: The enolate of this compound can act as a Michael donor in a Robinson annulation reaction, leading to the formation of substituted cyclohexenones, which are common structural motifs in many iconic fragrances like ionones and damascones.

Synthesis of a Jasmone Analogue

Jasmone and its analogues are characterized by their warm, floral, and jasmine-like scent. A straightforward approach to synthesize a jasmone analogue involves the alkylation of this compound with a suitable alkyl halide, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of Undecane-2,5-dione (A Jasmone Precursor)

Reaction Scheme:

Caption: Synthesis of a jasmone precursor from this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 186.25 | 18.6 g | 0.1 |

| Sodium ethoxide (NaOEt) | 68.05 | 7.5 g | 0.11 |

| Absolute Ethanol | 46.07 | 200 mL | - |

| 1-bromobut-2-yne | 132.99 | 14.6 g | 0.11 |

| 10% Hydrochloric acid | - | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Anhydrous MgSO4 | 120.37 | As needed | - |

Procedure:

-

A solution of sodium ethoxide (7.5 g, 0.11 mol) in absolute ethanol (200 mL) is prepared in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

This compound (18.6 g, 0.1 mol) is added dropwise to the stirred solution at room temperature. The mixture is then stirred for 1 hour to ensure complete formation of the enolate.

-

1-bromobut-2-yne (14.6 g, 0.11 mol) is added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux for 6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with water.

-

The organic layer is dried over anhydrous MgSO4 and the solvent is evaporated to yield the crude alkylated β-keto ester.

-

The crude product is then refluxed with 10% hydrochloric acid (100 mL) for 4 hours to effect hydrolysis and decarboxylation.

-

The mixture is cooled, extracted with diethyl ether, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous MgSO4 and the solvent is removed. The crude product is purified by vacuum distillation to afford undecane-2,5-dione.

Expected Yield: 65-75%

Synthesis of a δ-Lactone with Fruity and Coconut-like Notes

Lactones are widely used in the fragrance industry for their creamy, fruity, and coconut-like aromas. The synthesis of δ-decalactone can be achieved from this compound through a multi-step process involving reduction, lactonization.

Experimental Protocol: Synthesis of δ-Decalactone

Reaction Scheme:

Caption: Synthesis of δ-decalactone from this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 186.25 | 18.6 g | 0.1 |

| Sodium borohydride (NaBH4) | 37.83 | 4.2 g | 0.11 |

| Methanol | 32.04 | 250 mL | - |

| p-Toluenesulfonic acid | 172.20 | 1.0 g | 0.0058 |

| Toluene | 92.14 | 150 mL | - |

| Saturated NaHCO3 solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na2SO4 | 142.04 | As needed | - |

Procedure:

-

This compound (18.6 g, 0.1 mol) is dissolved in methanol (250 mL) in a round-bottom flask cooled in an ice bath.

-

Sodium borohydride (4.2 g, 0.11 mol) is added portion-wise to the stirred solution over 30 minutes.

-

The reaction is stirred at 0°C for 1 hour and then at room temperature for 3 hours.

-

The reaction is quenched by the slow addition of 1 M HCl until the pH is neutral.

-

The methanol is removed under reduced pressure, and the residue is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated to give crude methyl 3-hydroxydecanoate.

-

The crude hydroxy ester is dissolved in toluene (150 mL) in a flask equipped with a Dean-Stark apparatus.

-

p-Toluenesulfonic acid (1.0 g) is added, and the mixture is refluxed for 5 hours, with azeotropic removal of water.

-

The reaction mixture is cooled and washed with saturated NaHCO3 solution and brine.

-

The organic layer is dried over anhydrous Na2SO4, and the solvent is evaporated. The crude δ-decalactone is purified by vacuum distillation.

Expected Yield: 70-80%

Synthesis of an Ionone-type Fragrance Intermediate via Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. This method is instrumental in the synthesis of many terpene-based fragrances. This compound can serve as the Michael donor to react with methyl vinyl ketone, leading to a diketone intermediate which then cyclizes to form a cyclohexenone derivative, a core structure in ionones.

Experimental Protocol: Synthesis of a Substituted Cyclohexenone

Reaction Scheme:

Caption: Robinson annulation of this compound with methyl vinyl ketone.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 186.25 | 18.6 g | 0.1 |

| Sodium methoxide (NaOMe) | 54.02 | 5.9 g | 0.11 |

| Methanol | 32.04 | 150 mL | - |

| Methyl vinyl ketone | 70.09 | 7.7 g | 0.11 |

| Acetic Acid | 60.05 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Anhydrous K2CO3 | 138.21 | As needed | - |

Procedure:

-

To a stirred solution of sodium methoxide (5.9 g, 0.11 mol) in methanol (150 mL) is added this compound (18.6 g, 0.1 mol) at room temperature under a nitrogen atmosphere.

-

The mixture is stirred for 30 minutes, and then cooled to 0°C.

-

A solution of methyl vinyl ketone (7.7 g, 0.11 mol) in methanol (20 mL) is added dropwise over 30 minutes.

-

The reaction is stirred at 0°C for 2 hours and then at room temperature overnight.

-

The reaction is neutralized with acetic acid and the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous K2CO3 and concentrated to give the crude diketone intermediate.

-

The crude intermediate is then refluxed in a 2% solution of sodium ethoxide in ethanol for 4 hours to induce intramolecular aldol condensation.

-

The reaction is cooled, neutralized with acetic acid, and the solvent is evaporated.

-

The residue is extracted with ether, washed with water, dried, and concentrated. The final product is purified by column chromatography.

Expected Yield: 50-60%

Data Summary

| Fragrance Compound/Intermediate | Starting Material | Key Reactions | Typical Yield (%) | Odor Profile |

| Undecane-2,5-dione | This compound | Alkylation, Decarboxylation | 65-75 | Floral, Jasmine-like |

| δ-Decalactone | This compound | Reduction, Lactonization | 70-80 | Fruity, Coconut, Creamy |

| Substituted Cyclohexenone | This compound | Robinson Annulation | 50-60 | Woody, Floral, Ionone-like |

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide array of fragrance compounds. The protocols detailed in this application note provide a practical guide for the synthesis of jasmone analogues, fruity lactones, and complex cyclic ketones. These methodologies offer efficient and scalable routes to valuable aroma chemicals, enabling further innovation in the field of fragrance chemistry.

Application Note: Enhanced Analytical Detection of Methyl 3-oxodecanoate Through Derivatization

Abstract

Methyl 3-oxodecanoate, a β-keto ester, presents analytical challenges due to its chemical properties, including keto-enol tautomerism, which can lead to poor chromatographic peak shape and low sensitivity. This application note provides detailed protocols for the derivatization of this compound to enhance its detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The described methods, including oximation and silylation for GC-MS and hydrazone formation for HPLC-UV, improve compound volatility, thermal stability, and detector response, enabling more robust and sensitive analysis for researchers in metabolic studies and drug development.[1][2]

Introduction

This compound is a key intermediate in various biological and synthetic pathways. Accurate quantification is crucial for understanding its role in metabolic processes and for quality control in pharmaceutical development. However, direct analysis is often hampered by the equilibrium between its keto and enol tautomers, leading to broad or split peaks in chromatographic separations.

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[1][3] For GC analysis, derivatization aims to increase volatility and thermal stability while reducing polarity. For HPLC, derivatization can be used to introduce a chromophore or fluorophore, significantly enhancing detectability for UV-Visible or Fluorescence detectors.[2] This note details three effective derivatization strategies to overcome the analytical hurdles associated with this compound.

Derivatization for GC-MS Analysis

To improve volatility and prevent on-column degradation, the carbonyl group and active hydrogens of this compound can be chemically modified.

Oximation

Reacting the ketone functional group with an o-alkylhydroxylamine reagent, such as Methoxyamine HCl, forms a methoxime derivative.[4] This process eliminates the keto-enol tautomerism, resulting in a single, sharp chromatographic peak and improved stability.[5]

Silylation

Silylation replaces active hydrogens, such as those in the enol form of the β-keto ester, with a trimethylsilyl (TMS) group.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The resulting TMS derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.

Derivatization for HPLC-UV Analysis

For enhanced detection by HPLC with UV-Visible detectors, a strong chromophore can be attached to the analyte.

Hydrazone Formation

The ketone group of this compound can be derivatized with reagents like 2,4-Dinitrophenylhydrazine (DNPH). This reaction forms a highly colored and UV-active hydrazone, which can be detected with high sensitivity at wavelengths around 360 nm.[6][7] This is a classic and robust method for quantifying carbonyl compounds.

Quantitative Data Summary

The following table summarizes representative analytical performance data that can be achieved using derivatization. These values are illustrative and should be experimentally determined for specific matrices and instrumentation.

| Derivatization Method | Analytical Technique | Analyte Derivative | Typical LOD (µg/mL) | Typical LOQ (µg/mL) | Key Advantage |

| Oximation | GC-MS | Methoxime | 0.01 - 0.1 | 0.03 - 0.3 | Eliminates tautomerism, single peak |

| Silylation | GC-MS | Trimethylsilyl (TMS) Ether | 0.005 - 0.05 | 0.015 - 0.15 | Increased volatility and stability |

| Hydrazone Formation | HPLC-UV | 2,4-Dinitrophenylhydrazone | 0.05 - 0.5[8] | 0.15 - 1.5[8] | High UV response for sensitive detection |

Experimental Protocols & Visualizations

The overall workflow for sample analysis using derivatization is outlined below.

Caption: General workflow for the analysis of this compound.

Protocol 1: Oximation for GC-MS Analysis

This protocol describes the formation of a methoxime derivative of this compound.

Reagents & Materials:

-

Methoxyamine hydrochloride (MOX) solution (20 mg/mL in pyridine)

-

Sample extract containing this compound, dried completely

-

Ethyl acetate (HPLC grade)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Nitrogen gas supply for drying

Procedure:

-

Pipette the sample extract into a 2 mL reaction vial.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Add 100 µL of the MOX reagent solution to the dried sample.

-

Seal the vial tightly and vortex for 30 seconds.

-

Incubate the vial at 60°C for 60 minutes to ensure the reaction goes to completion.

-

Cool the vial to room temperature.

-

The sample is now ready for direct GC-MS analysis or can be further processed (e.g., silylation).

Caption: Reaction scheme for the oximation of this compound.

Protocol 2: Silylation for GC-MS Analysis

This protocol is for forming a TMS derivative, which can be performed after oximation or directly on the enol form.

Reagents & Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Sample extract (dried) or oximation product from Protocol 1

-

Acetonitrile or Pyridine (Silylation grade)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

Procedure:

-

Ensure the sample is completely dry in a 2 mL reaction vial. Moisture will consume the silylation reagent.

-

Add 50 µL of solvent (Acetonitrile or Pyridine).

-

Add 100 µL of BSTFA + 1% TMCS reagent.

-

Seal the vial tightly and vortex for 30 seconds.

-

Incubate the vial at 70°C for 30-45 minutes.

-

Cool the vial to room temperature.

-

The sample is now derivatized and ready for GC-MS analysis. Analyze within 24 hours as silyl derivatives can be susceptible to hydrolysis.

Caption: Silylation of the enol tautomer of this compound.

Protocol 3: Hydrazone Formation for HPLC-UV Analysis

This protocol details the derivatization using 2,4-Dinitrophenylhydrazine (DNPH).

Reagents & Materials:

-

DNPH solution: 0.2% (w/v) 2,4-Dinitrophenylhydrazine in acetonitrile containing 2% sulfuric acid. Caution: DNPH is explosive when dry and should be handled with care.

-

Sample dissolved in acetonitrile

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reaction vials (2 mL)

-

Water bath

Procedure:

-

Pipette the sample (dissolved in acetonitrile) into a 2 mL reaction vial.

-

Add 500 µL of the DNPH reagent solution.

-

Seal the vial, vortex, and incubate at 40°C for 30 minutes. A yellow-orange color indicates the formation of the hydrazone.

-

Cool the vial to room temperature.

-

Quench the reaction by adding 500 µL of HPLC-grade water.

-

The sample is now ready for injection onto an HPLC system, typically with a C18 column and detection at ~360 nm.

Caption: Hydrazone formation with 2,4-Dinitrophenylhydrazine (DNPH).

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. researchgate.net [researchgate.net]

- 3. env.go.jp [env.go.jp]

- 4. gcms.cz [gcms.cz]

- 5. youtube.com [youtube.com]

- 6. Hydrazone synthesis [organic-chemistry.org]

- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-oxodecanoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-oxodecanoate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | Incomplete reaction. | - Ensure the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to facilitate complete deprotonation. - Increase the reaction time or temperature, monitoring for potential side reactions. |

| Side reactions consuming starting materials. | - Under basic conditions, self-condensation (Claisen condensation) can be a significant side reaction. To minimize this, maintain a low reaction temperature and consider using a non-nucleophilic base.[1] - Ensure anhydrous conditions to prevent hydrolysis of the ester. Use dry solvents and glassware.[1] | |

| Issues with starting materials. | - Verify the purity of reactants, as impurities can interfere with the reaction. | |

| Presence of Multiple Byproducts | Saponification (hydrolysis) of the ester. | - Use an alkoxide base corresponding to the ester's alcohol group (e.g., sodium methoxide for a methyl ester) to avoid transesterification.[2] - Strictly maintain anhydrous conditions throughout the reaction.[1] |

| Self-condensation of the β-keto ester. | - Lower the reaction temperature to disfavor the condensation reaction.[1] - Use a strong, non-nucleophilic base to control the enolate formation.[1] | |

| Decarboxylation of the β-keto acid intermediate. | - This is more common under acidic workup conditions with heating.[1] If the β-keto ester is the desired product, avoid prolonged heating during acidic workup. | |

| Difficult Purification | Co-elution of product and byproducts during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. |

| Product decomposition during distillation. | - Use vacuum distillation to lower the boiling point and prevent thermal decomposition. |

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound?

The most common and general method for synthesizing β-keto esters like this compound is the Claisen condensation of an ester.[2][3] This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester.[2]

2. How can I improve the yield of the Claisen condensation for this compound synthesis?

To improve the yield, consider the following:

-

Choice of Base: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or an alkoxide base that matches the ester (e.g., sodium methoxide for a methyl ester) to prevent transesterification.[1][2]

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the ester, which leads to unwanted side products.[1]

-

Reaction Temperature: Maintain a low reaction temperature to minimize self-condensation side reactions.[1]

-

Stoichiometry: Carefully control the stoichiometry of the reactants and the base.

3. What are the common side reactions to be aware of during the synthesis?

Common side reactions include:

-

Saponification: Base-mediated hydrolysis of the ester to a carboxylate salt, especially in the presence of water.[1]

-

Self-Condensation (Claisen): Two molecules of the β-keto ester can react with each other.[1]

-

Hydrolysis and Decarboxylation: Under acidic conditions, particularly with heating, the β-keto ester can be hydrolyzed to a β-keto acid, which can then decarboxylate to form a ketone.[1]

4. What is the best method for purifying this compound?